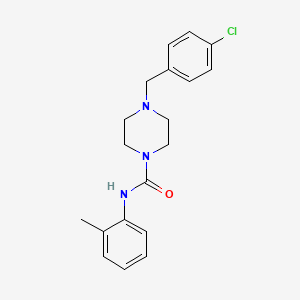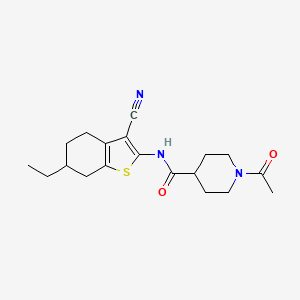![molecular formula C17H17NO4 B5496268 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5496268.png)
4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid, also known as MPABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPABA is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject of study.
作用机制
The mechanism of action of 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. This compound has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins in a dose-dependent manner, with higher doses resulting in greater inhibition. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, reducing inflammation and pain in animal models of arthritis and other inflammatory conditions.
实验室实验的优点和局限性
4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid has a number of advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of this compound for use in experiments. Another advantage is its selectivity for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the study of 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid. One direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the use of this compound as a building block for the synthesis of novel materials with potential applications in fields such as catalysis and gas storage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid can be synthesized using a variety of methods. One of the most popular methods involves the reaction of 3-(3-methylphenoxy)propanoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and results in the formation of this compound as a white crystalline solid.
科学研究应用
4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been used as a plant growth regulator, promoting the growth and development of crops such as rice and wheat. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
属性
IUPAC Name |
4-[3-(3-methylphenoxy)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-2-4-15(11-12)22-10-9-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJZJBJKDWZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5496185.png)
![(3aR*,7aS*)-2-[6-(4-fluorophenyl)-3-pyridazinyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5496197.png)
![2-(4-propyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)
![N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496237.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496240.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5496247.png)

![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)
![(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)